Butanoyl coenzyme A

Descripción general

Descripción

Butiril Coenzima A (sal de sodio) es un derivado de coenzima A de cadena corta del ácido butírico. Juega un papel crucial en varias vías biológicas, incluido el metabolismo de los ácidos grasos, la fermentación y la degradación del 4-aminobutanoato (GABA) . Este compuesto es un intermediario en la síntesis de butirato, que es producido por bacterias colónicas y es esencial para mantener el entorno colónico .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La síntesis de Butiril Coenzima A (sal de sodio) generalmente implica la reacción de ácido butírico con coenzima A en presencia de enzimas específicas. Las condiciones de reacción a menudo incluyen un pH y temperatura controlados para garantizar la estabilidad de las enzimas involucradas .

Métodos de producción industrial: La producción industrial de Butiril Coenzima A (sal de sodio) implica procesos de fermentación utilizando microorganismos genéticamente modificados. Estos microorganismos están diseñados para producir altos rendimientos del compuesto a través de vías metabólicas optimizadas .

Tipos de reacciones:

Oxidación: Butiril Coenzima A puede sufrir oxidación para formar crotonil Coenzima A.

Reducción: Se puede reducir a butanol en presencia de enzimas específicas.

Sustitución: La porción de coenzima A se puede transferir a otras moléculas, como el acetato, formando butirato y acetil Coenzima A.

Reactivos y condiciones comunes:

Oxidación: Requiere deshidrogenasa de butiril Coenzima A y cofactores específicos.

Reducción: Implica reductasa de butiril Coenzima A y agentes reductores apropiados.

Sustitución: Utiliza enzimas de transferasa de coenzima A y sustratos adecuados.

Productos principales:

Oxidación: Crotonil Coenzima A.

Reducción: Butanol.

Sustitución: Butirato y acetil Coenzima A.

Aplicaciones Científicas De Investigación

Metabolic Pathways

Butanoyl coenzyme A plays a significant role in fatty acid metabolism, particularly in the β-oxidation pathway. It is generated from the breakdown of butyrate, a short-chain fatty acid derived from dietary fibers and gut microbiota.

Fatty Acid β-Oxidation

- Function : this compound is involved in the β-oxidation of fatty acids, facilitating energy production through the conversion of fatty acids into acetyl-CoA units.

- Mechanism : The process involves the sequential removal of two-carbon units from fatty acids, where butanoyl-CoA serves as an intermediate that can be further oxidized to yield energy.

Role in Acylation Processes

Recent studies have highlighted the role of this compound in lysine acylation, particularly within mitochondrial proteins. This acylation can modulate protein function and is involved in various regulatory mechanisms.

Protein Acylation

- Mechanism : this compound acts as a donor for acyl groups in post-translational modifications, influencing protein activity and stability.

- Research Findings : Proteins with coenzyme A-binding sites are significantly more likely to undergo acylation compared to non-coenzyme A-binding proteins. For example, a study showed that lysines near the CoA-binding pocket were 2-3 times more likely to be acetylated than those farther away .

Pharmaceutical Applications

This compound has potential therapeutic implications, particularly in metabolic disorders and cancer treatment.

Metabolic Disorders

- Case Study : Research has indicated that disturbances in butyryl-CoA metabolism are linked to conditions such as Reye syndrome, where an accumulation of short-chain acyl-CoAs occurs .

- Therapeutic Potential : Targeting butyryl-CoA levels may provide new avenues for treating metabolic syndromes associated with fatty acid oxidation defects.

Cancer Research

- Application : this compound's involvement in histone modification suggests its potential role in cancer biology, particularly regarding epigenetic regulation.

- Research Insight : Studies have shown that propionyl-CoA (a related compound) can influence histone propionylation, which may affect gene expression patterns related to tumorigenesis .

Analytical Techniques

The analysis of this compound and its derivatives is essential for understanding its biological roles and applications.

Mass Spectrometry Approaches

- Method Development : Advanced mass spectrometry techniques have been developed for the suspect screening of acyl-CoAs in biological samples. These methods utilize characteristic fragmentation patterns unique to acyl-CoAs .

| Technique | Description |

|---|---|

| Orbitrap Fusion | High-resolution mass spectrometry for detecting acyl-CoAs based on specific fragmentation patterns |

| Liquid Chromatography-Mass Spectrometry | Quantitative analysis of acyl-CoA thioesters in subcellular compartments |

Mecanismo De Acción

Butiril Coenzima A (sal de sodio) ejerce sus efectos participando en varias vías metabólicas. Actúa como sustrato para enzimas como la deshidrogenasa de butiril Coenzima A y la transferasa de coenzima A. Estas enzimas facilitan la conversión de Butiril Coenzima A en otros metabolitos, que son esenciales para la producción de energía y las funciones celulares .

Compuestos similares:

Acetil Coenzima A: Otra coenzima A de cadena corta de acilo involucrada en numerosas vías metabólicas.

Propionil Coenzima A: Similar en estructura pero involucrado en diferentes procesos metabólicos.

Isobutiril Coenzima A: Una coenzima A de acilo de cadena ramificada utilizada en la biosíntesis de mixalamida B

Singularidad: Butiril Coenzima A (sal de sodio) es único debido a su papel específico en la síntesis de butirato, que es crucial para mantener la salud intestinal. Su participación tanto en el metabolismo de los ácidos grasos como en las vías de fermentación lo distingue de otros compuestos similares .

Comparación Con Compuestos Similares

Acetyl Coenzyme A: Another short-chain acyl coenzyme A involved in numerous metabolic pathways.

Propionyl Coenzyme A: Similar in structure but involved in different metabolic processes.

Isobutyryl Coenzyme A: A branched-chain acyl coenzyme A used in the biosynthesis of myxalamid B

Uniqueness: Butyryl Coenzyme A (sodium salt) is unique due to its specific role in the synthesis of butyrate, which is crucial for maintaining gut health. Its involvement in both fatty acid metabolism and fermentation pathways distinguishes it from other similar compounds .

Actividad Biológica

Butanoyl coenzyme A (Butyryl-CoA) is a significant acyl-CoA derivative involved in various metabolic pathways, particularly in the metabolism of fatty acids and other lipids. This article delves into its biological activity, synthesis, regulatory mechanisms, and implications in health and disease.

1. Synthesis and Function

Butyryl-CoA is synthesized from butyric acid through the action of acyl-CoA synthetases. The general reaction can be represented as follows:

This reaction is catalyzed by the enzyme butyrate-CoA ligase . Butyryl-CoA plays a crucial role as an acyl donor in various biochemical processes, including:

- Fatty Acid Metabolism : It participates in the β-oxidation pathway, where fatty acids are broken down to generate acetyl-CoA for energy production.

- Synthesis of Ketone Bodies : In liver cells, Butyryl-CoA can be converted into acetoacetate, a precursor for ketone bodies, especially during fasting or low-carbohydrate diets.

- Histone Acetylation : Butyryl-CoA serves as a substrate for histone acetyltransferases, influencing gene expression by modifying histones.

2.1 Role in Energy Metabolism

Butyryl-CoA is integral to energy metabolism, particularly during periods of energy deficit. It contributes to the production of ATP through:

- β-Oxidation : This process involves the sequential removal of two-carbon units from fatty acids to form acetyl-CoA, which enters the citric acid cycle for ATP generation.

| Process | Description |

|---|---|

| β-Oxidation | Breakdown of fatty acids to generate acetyl-CoA |

| Ketogenesis | Conversion to ketone bodies under fasting conditions |

2.2 Regulatory Mechanisms

The activity of butyryl-CoA is tightly regulated by several factors:

- Hormonal Regulation : Insulin promotes fatty acid synthesis and storage as Butyryl-CoA, while glucagon stimulates its breakdown during fasting.

- Nutritional Status : The availability of substrates like glucose and fatty acids influences the synthesis and utilization of Butyryl-CoA.

3.1 Impact on Health

Research has shown that dysregulation of butyryl-CoA metabolism is linked to several health issues:

- Obesity and Metabolic Syndrome : Elevated levels of butyryl-CoA have been associated with increased fat storage and obesity.

- Cancer Metabolism : Altered butyryl-CoA levels can affect histone acetylation patterns, potentially leading to oncogenic changes in gene expression.

3.2 Experimental Evidence

In a study examining the effects of dietary fats on butyryl-CoA levels, it was found that:

- Mice fed a high-fat diet exhibited increased levels of butyryl-CoA in liver tissues, correlating with enhanced lipogenesis and fat accumulation.

| Study Reference | Findings |

|---|---|

| Increased butyryl-CoA in high-fat diet mice | |

| Association with obesity and metabolic disorders |

4.

This compound is a pivotal molecule in lipid metabolism with significant implications for energy production and gene regulation. Its biological activity is influenced by dietary intake, hormonal signals, and overall metabolic state. Understanding its role provides insights into potential therapeutic targets for metabolic diseases and obesity management.

Propiedades

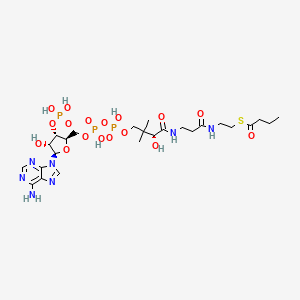

IUPAC Name |

S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] butanethioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H42N7O17P3S/c1-4-5-16(34)53-9-8-27-15(33)6-7-28-23(37)20(36)25(2,3)11-46-52(43,44)49-51(41,42)45-10-14-19(48-50(38,39)40)18(35)24(47-14)32-13-31-17-21(26)29-12-30-22(17)32/h12-14,18-20,24,35-36H,4-11H2,1-3H3,(H,27,33)(H,28,37)(H,41,42)(H,43,44)(H2,26,29,30)(H2,38,39,40)/t14-,18-,19-,20+,24-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRFNGMNYKDXRTN-CITAKDKDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H42N7O17P3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70943955 | |

| Record name | Butyryl CoA | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70943955 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

837.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2140-48-9 | |

| Record name | Butyryl CoA | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2140-48-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Butyryl-coenzyme A | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002140489 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Butyryl CoA | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70943955 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

ANone: Butyryl-CoA plays a crucial role in diverse metabolic pathways, including:

- Energy Production: In many bacteria, butyryl-CoA is an intermediate in the production of butyrate, a short-chain fatty acid that serves as an important energy source. [, ]

- Fatty Acid Metabolism: Butyryl-CoA acts as both a substrate and product in fatty acid metabolism. It can be broken down further to generate energy or used as a building block for the synthesis of longer-chain fatty acids. [, ]

- Polyketide Biosynthesis: In some bacteria, butyryl-CoA serves as a precursor for the biosynthesis of polyketides, a diverse group of natural products with antibiotic and other biological activities. [, ]

ANone: The balance between butyryl-CoA production and consumption influences the biosynthesis of various compounds:

- Monensin A/B Ratio: In Streptomyces cinnamonensis, manipulation of crotonyl-CoA reductase (CCR), the enzyme responsible for converting crotonyl-CoA to butyryl-CoA, significantly impacts the ratio of monensin A to monensin B, demonstrating the importance of butyryl-CoA availability in directing polyketide biosynthesis. [, ]

- Butanol Production: Engineering Clostridium cellulovorans to enhance the conversion of butyryl-CoA to butanol resulted in a significant increase in butanol yield, showcasing the potential of metabolic engineering strategies targeting butyryl-CoA metabolism. []

ANone: Butyryl-CoA has a molecular formula of C23H38N7O17P3S and a molecular weight of 807.57 g/mol.

A: While specific spectroscopic data for butyryl-CoA was not explicitly mentioned in the provided research, researchers commonly employ techniques such as NMR spectroscopy and mass spectrometry to characterize and quantify acyl-CoA thioesters like butyryl-CoA. [, , ]

ANone: The stability of butyryl-CoA can be affected by factors such as:

- pH: The stability of butyryl-CoA and the activity of enzymes involved in its metabolism can be influenced by pH. [, , ]

- Presence of Metal Ions: Some enzymes interacting with butyryl-CoA, such as butyryl-CoA synthetase, require specific metal ions for optimal activity. []

ANone: Several enzymes play critical roles in butyryl-CoA metabolism:

- Butyryl-CoA Dehydrogenase (BCD): BCD catalyzes the reversible oxidation of butyryl-CoA to crotonyl-CoA. This reaction is central to both the production and consumption of butyryl-CoA. The mechanism involves hydride transfer from the substrate to the enzyme's flavin cofactor. [, , ]

- Crotonyl-CoA Reductase (CCR): CCR catalyzes the NADPH-dependent reduction of crotonyl-CoA to butyryl-CoA. This enzyme is crucial for maintaining the cellular pool of butyryl-CoA, particularly for polyketide biosynthesis. [, ]

- Butyryl-CoA:Acetate CoA-Transferase (BCoAT): BCoAT catalyzes the reversible transfer of CoA from butyryl-CoA to acetate, forming butyrate and acetyl-CoA. This enzyme is involved in the final step of butyrate production in many bacteria. [, , ]

- Enoyl-CoA Hydratase: This enzyme catalyzes the stereospecific hydration of crotonyl-CoA to 3-hydroxybutyryl-CoA, an intermediate in both butyrate production and fatty acid metabolism. []

ANone: While butyryl-CoA's primary roles lie in natural metabolism, understanding its biosynthesis and utilization has paved the way for biotechnological applications:

- Biofuel Production: Engineering microorganisms to enhance the conversion of butyryl-CoA to biofuels like butanol presents a promising avenue for renewable energy production. [, ]

- Production of Designer Esters: The modular design of butyryl-CoA-derived ester pathways allows for the controlled biosynthesis of valuable short-chain esters, useful as flavors, fragrances, and solvents. []

ANone: While specific examples of computational studies on butyryl-CoA were not provided in the research, computational tools like molecular docking, molecular dynamics simulations, and quantum mechanical calculations are widely used to investigate enzyme mechanisms, substrate binding, and design novel inhibitors.

ANone: Structural changes in acyl-CoA thioesters can significantly impact their recognition and processing by enzymes:

- Chain Length: Enzymes like acyl-CoA dehydrogenases often exhibit selectivity toward specific acyl chain lengths. For instance, butyryl-CoA dehydrogenase shows higher activity with butyryl-CoA compared to longer-chain substrates. [, ]

- Saturation: The presence or absence of double bonds in the acyl chain influences enzyme interactions. For example, butyryl-CoA dehydrogenase specifically acts on the saturated butyryl-CoA, while enoyl-CoA hydratase recognizes the unsaturated crotonyl-CoA. [, ]

- Substitutions: Introducing specific functional groups or isotopes can alter substrate binding affinity and reaction rates. For instance, incorporating deuterium into butyryl-CoA allows for kinetic isotope effect studies to elucidate the reaction mechanism of butyryl-CoA dehydrogenase. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.